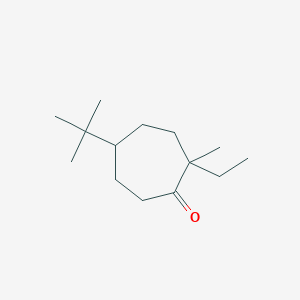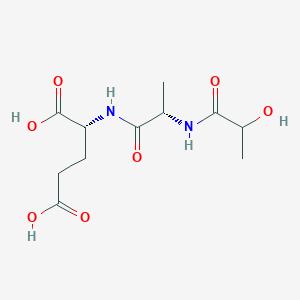
N-(2-Hydroxypropanoyl)-L-alanyl-D-glutamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Hydroxypropanoyl)-L-alanyl-D-glutamic acid is a compound that belongs to the class of amino acid derivatives It is characterized by the presence of a hydroxypropanoyl group attached to the nitrogen atom of L-alanyl-D-glutamic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxypropanoyl)-L-alanyl-D-glutamic acid typically involves the reaction of L-alanyl-D-glutamic acid with 2-hydroxypropanoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required standards for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Hydroxypropanoyl)-L-alanyl-D-glutamic acid can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The amide bond can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines and alcohols can react with the amide bond under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone or aldehyde, while reduction of the carbonyl group yields the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
N-(2-Hydroxypropanoyl)-L-alanyl-D-glutamic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying enzyme-substrate interactions and protein folding.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(2-Hydroxypropanoyl)-L-alanyl-D-glutamic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxypropanoyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby modulating their activity. Additionally, the compound can participate in various biochemical pathways, influencing cellular processes and signaling.
Vergleich Mit ähnlichen Verbindungen
N-(2-Hydroxypropanoyl)-L-alanyl-D-glutamic acid can be compared with other similar compounds, such as:
2-Hydroxypropanoic acid:
L-Alanyl-D-glutamic acid: This compound lacks the hydroxypropanoyl group but retains the amino acid structure.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
83404-88-0 |
|---|---|
Molekularformel |
C11H18N2O7 |
Molekulargewicht |
290.27 g/mol |
IUPAC-Name |
(2R)-2-[[(2S)-2-(2-hydroxypropanoylamino)propanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C11H18N2O7/c1-5(12-10(18)6(2)14)9(17)13-7(11(19)20)3-4-8(15)16/h5-7,14H,3-4H2,1-2H3,(H,12,18)(H,13,17)(H,15,16)(H,19,20)/t5-,6?,7+/m0/s1 |
InChI-Schlüssel |
QRBUWSJZSJXVHY-REJBHVJUSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)O)NC(=O)C(C)O |
Kanonische SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Dimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14420252.png)
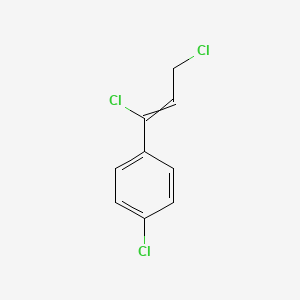
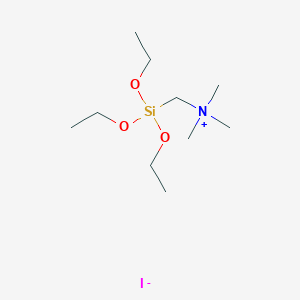
![2,4-Dioxo-1,2,3,4-tetrahydrobenzo[g]pteridine-8-carbonitrile](/img/structure/B14420263.png)
![Methyl (1R,3R)-1,2,3,4-tetrahydro[1,1'-biphenyl]-3-carboxylate](/img/structure/B14420270.png)
![2-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]acetic acid](/img/structure/B14420273.png)
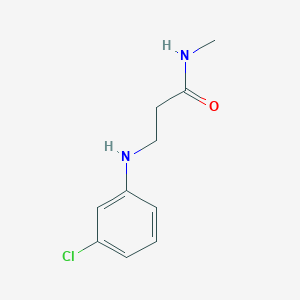
![Methyl 4-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]butanoate](/img/structure/B14420283.png)
![4,4'-[(Naphthalen-2-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14420292.png)
![4-[(4-Cyanophenoxy)carbonyl]phenyl 4-butylbenzoate](/img/structure/B14420301.png)

![6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]hexan-1-ol](/img/structure/B14420316.png)
